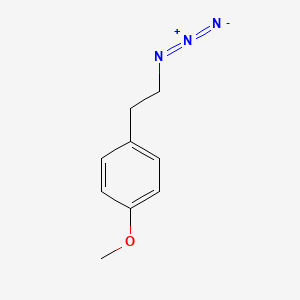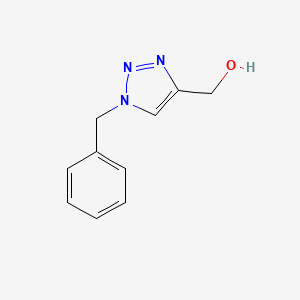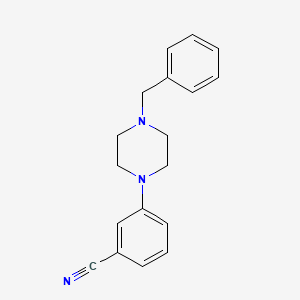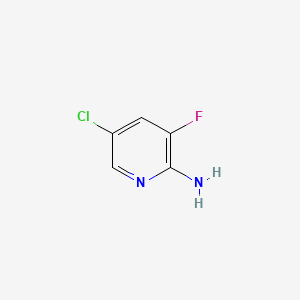
(5-(Benzyloxy)pyridin-2-yl)methanol
Vue d'ensemble
Description
“(5-(Benzyloxy)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 g/mol.
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research. For instance, a study reported the development of potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists featuring a pyridinyl methanol moiety . Another study discussed the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Benzylpiperidines : A method for the synthesis of 2- and 4-substituted benzylpiperidines, involving the deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)methanols, has been developed. This process is notable for its scalability and environmental friendliness (Ágai et al., 2004).
Corrosion Inhibition : Research has shown that (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol (PTM) is an effective corrosion inhibitor for mild steel in acidic environments. Computational chemistry studies suggest that its inhibitory efficiency is due to the strong interaction between the pyridine segment and the mild steel surface (Ma et al., 2017).
Iron(II) Complex Synthesis : Iron(II) complexes have been synthesized using aryl(pyridin-2-yl)methanols as ligands. These complexes were studied using X-ray diffraction and other spectroscopic methods, revealing unique molecular structures (Bourosh et al., 2018).
Multicomponent Synthesis : A novel multicomponent synthesis approach has been developed for creating pyrrolo[3,4-b]pyridin-5-one, starting from simple and readily available compounds including methanol solutions of aldehydes and amines (Janvier et al., 2002).
Bioreduction and Catalysis
Bioreduction of Sterically Bulky Derivatives : The bioreduction of prochiral 2-benzoylpyridine derivatives has been achieved using a Cryptococcus sp. whole-cell biocatalyst. This process results in enantioselective reduction to (S)-alcohols, with applications in synthesizing chiral compounds for pharmaceutical use (Xu et al., 2017).
Catalytic Oligomerization of Ethylene : Nickel complexes using (pyridin-2-yl)methanol as a ligand have been synthesized and applied in the catalytic oligomerization of ethylene. These complexes demonstrate high yields and unique coordination geometries (Kermagoret & Braunstein, 2008).
Zinc Complexes for Aldol Reactions : Zinc complexes with ligands including (pyridin-2-yl)methanol have been synthesized. These complexes are useful as catalysts in aldol reactions, mimicking the active sites of zinc-dependent class II aldolases (Darbre et al., 2002).
Luminescent Properties and Coordination Polymers
Luminescent Beryllium Complex : A beryllium complex using a derivative of (pyridin-2-yl)methanol exhibited strong violet luminescence, indicating potential applications in luminescent materials (Mikhailov et al., 2017).
Formation of Coordination Polymers : Research has involved the formation of metal-organic coordination frameworks and polymers using derivatives of (pyridin-2-yl)methanol. These frameworks exhibit unique structural properties and potential applications in material science (Jiang et al., 2004).
Propriétés
IUPAC Name |
(5-phenylmethoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGLFQHWXNTFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471354 | |
| Record name | (5-(Benzyloxy)pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59781-11-2 | |
| Record name | (5-(Benzyloxy)pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)
![Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B1279572.png)



![4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1279579.png)
![2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride](/img/structure/B1279583.png)



